molecular formula C10H11ClO3 B15323243 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid

3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B15323243
M. Wt: 214.64 g/mol
InChI Key: HUMQQEGSBOIXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid typically involves the chlorination of a methylphenyl precursor followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorinated aromatic ring can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated aromatic compound.

Scientific Research Applications

3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions involving chlorinated aromatic compounds.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorinated aromatic ring and hydroxypropanoic acid moiety can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylphenol: A simpler compound with a similar chlorinated aromatic ring but lacking the hydroxypropanoic acid group.

    3-(2-Chloro-6-methylphenyl)-propanoic acid: Similar structure but without the hydroxy group.

    2-Hydroxy-3-(2-chlorophenyl)propanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of its chlorinated aromatic ring and hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-(2-chloro-6-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

HUMQQEGSBOIXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.